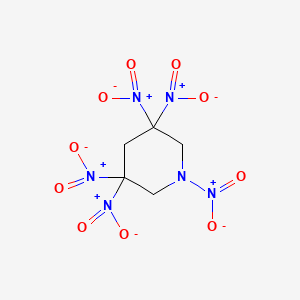

Piperidine, 1,3,3,5,5-pentanitro-

Description

Contextualization of Piperidine (B6355638) Derivatives in High-Energy Density Materials Research

Piperidine, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in numerous organic compounds. nih.gov Its derivatives are ubiquitous in pharmaceuticals and fine chemicals, valued for their versatile chemical properties. wikipedia.orgdut.ac.za In the realm of high-energy density materials (HEDMs), the piperidine ring serves as a carbon-hydrogen backbone that can be heavily functionalized with explosophoric groups, primarily nitro groups (-NO₂).

The incorporation of multiple nitro groups onto a stable molecular framework is a common strategy in the design of energetic materials. researchgate.net These groups contain a high percentage of nitrogen and sufficient oxygen to oxidize the carbon and hydrogen atoms of the molecular backbone upon decomposition, releasing substantial energy. researchgate.net The goal is often to develop materials with high density, good thermal stability, and powerful detonation performance. nih.govmdpi.com Highly nitrated compounds based on cyclic structures, such as piperidine, are of particular interest as they can lead to dense, stable, and powerful explosives. thieme-connect.com The study of nitrated piperidines is part of a broader effort to synthesize and characterize novel energetic compounds, moving beyond traditional materials to explore new molecular architectures that offer enhanced explosive properties. purdue.edu

Historical Overview of Pentanitro Piperidine Research

More recent research has focused on overcoming these synthetic hurdles. A significant advancement was the development of a novel precursor, (3,3,5,5-tetranitropiperidin-1-yl)acetic acid. thieme-connect.com This intermediate can be prepared in a good yield (52%) via a one-step reaction from commercially available 2,2-dinitropropane-1,3-diol (B1619563) and glycine (B1666218). thieme-connect.com Subsequent nitration of this acid using a mixture of 100% nitric acid and trifluoroacetic anhydride (B1165640) produces 1,3,3,5,5-pentanitropiperidine in nearly quantitative yield. thieme-connect.com This newer method represents a more efficient and cost-effective route to PNP. thieme-connect.com

Scope and Significance of Academic Investigations into Pentanitro Piperidine

Academic investigations into 1,3,3,5,5-pentanitropiperidine are driven by its potential as a high-performance energetic material. thieme-connect.com The primary significance of this research lies in the development of efficient, high-yield, and cost-effective synthesis routes, which has been a persistent challenge. thieme-connect.com The ability to produce PNP economically and in large quantities is crucial for its practical consideration and application.

Furthermore, the full characterization of PNP and its precursors is a critical aspect of these academic studies. Researchers employ a range of analytical techniques, including IR and NMR spectroscopy (¹H, ¹³C, and ¹⁵N), differential scanning calorimetry (DSC), and elemental analysis, to confirm the structure and purity of the synthesized compounds. thieme-connect.com This rigorous characterization is essential for understanding the properties of the material and ensuring the reliability of the synthetic methods developed. Ongoing research in this area may also explore further modifications of the piperidine ring, with attempts to prepare even more highly nitrated derivatives, such as heptanitropiperidine. thieme-connect.com

Structure

3D Structure

Properties

CAS No. |

71706-07-5 |

|---|---|

Molecular Formula |

C5H6N6O10 |

Molecular Weight |

310.14 g/mol |

IUPAC Name |

1,3,3,5,5-pentanitropiperidine |

InChI |

InChI=1S/C5H6N6O10/c12-7(13)4(8(14)15)1-5(9(16)17,10(18)19)3-6(2-4)11(20)21/h1-3H2 |

InChI Key |

IBPRZWSDOFZNQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,3,5,5 Pentanitro Piperidine

Precursor Synthesis and Functionalization for Polynitro Systems

The foundational step in synthesizing PNP involves the construction of a piperidine (B6355638) ring already bearing multiple nitro groups or functional groups amenable to nitration. This strategy avoids the challenge of directly nitrating a simple piperidine ring, which is susceptible to oxidation and ring-opening under harsh nitrating conditions.

The derivatization of the piperidine scaffold is a key strategy to facilitate the final nitration step, which typically targets the ring nitrogen. This often involves creating N-substituted tetranitropiperidine derivatives that are more stable and provide better yields of the final product. thieme-connect.com

A significant advancement in this area is the synthesis of (3,3,5,5-tetranitropiperidin-1-yl)acetic acid. This precursor is synthesized in a one-step reaction from commercially available 2,2-dinitropropane-1,3-diol (B1619563) and glycine (B1666218) in water. thieme-connect.com This method provides a stable, crystalline intermediate that can be efficiently converted to PNP. The carboxylic acid group serves as a handle that is ultimately removed during the final N-nitration step. thieme-connect.com

The synthesis of PNP relies on the availability of both acyclic and cyclic nitro compounds that serve as building blocks for the final molecule.

The primary acyclic precursor for modern PNP synthesis is 2,2-dinitropropane-1,3-diol. thieme-connect.com This compound is condensed with an amine source to form the piperidine ring. For instance, its reaction with glycine in water at 65–70 °C directly yields the cyclic precursor (3,3,5,5-tetranitropiperidin-1-yl)acetic acid in a 52% isolated yield. thieme-connect.com

Table 1: Key Precursors for 1,3,3,5,5-Pentanitro-Piperidine Synthesis

| Precursor Name | Structure | Starting Material(s) | Typical Yield | Reference |

|---|---|---|---|---|

| (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid | Cyclic | 2,2-Dinitropropane-1,3-diol, Glycine | 52% | thieme-connect.com |

| N-tert-Butyl-3,3,5,5-tetranitropiperidine (TBTNP) | Cyclic | 2-(Hydroxymethyl)-2-nitropropane-1,3-diol | ~24% (overall) | thieme-connect.com |

| 3,3,5,5-Tetranitropiperidine (TNP) | Cyclic | 2,2-Dinitropropane-1,3-diol | ~10% (overall) | thieme-connect.com |

| 2,2-Dinitropropane-1,3-diol | Acyclic | Commercially available | N/A | thieme-connect.com |

Advanced Nitration Strategies for Highly Substituted Piperidines

The introduction of nitro groups onto the piperidine ring, particularly the fifth nitro group on the nitrogen atom, requires powerful and specific nitrating agents. Research has moved towards more efficient and selective nitration protocols to maximize yields and avoid unwanted side reactions. orgchemres.org

Oxidative nitration provides an alternative to classical electrophilic nitration, especially under acid-free conditions. One such method involves the use of a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), in combination with a nitrite (B80452) salt like sodium nitrite. rsc.org This system has been successfully used for the mononitration of N-aryl sulfonamides under very mild conditions. While not yet reported specifically for PNP, this technique represents an advanced strategy for nitration that avoids strong, corrosive acids and may be applicable to sensitive substrates. rsc.org

Direct nitration of an unsubstituted piperidine ring is generally not feasible due to the high reactivity of the amine group towards strong nitrating acids, which leads to degradation. Therefore, nitration is performed on precursors that already contain the C-nitro groups. The final step is typically the N-nitration of a tetranitropiperidine derivative. thieme-connect.com

Powerful nitrating mixtures are required for this transformation. A common and effective system is a mixture of 100% nitric acid and an acid anhydride (B1165640), such as trifluoroacetic anhydride. thieme-connect.com This mixture generates the potent nitronium ion (NO₂⁺) in situ, which is capable of nitrating the sterically hindered and electronically deactivated nitrogen atom of the tetranitropiperidine precursor. thieme-connect.comorgchemres.org

Several specific pathways to PNP have been documented, with varying degrees of efficiency.

A highly effective and modern synthesis begins with (3,3,5,5-tetranitropiperidin-1-yl)acetic acid. The nitration of this precursor is carried out using a 2:1 (v/v) mixture of 100% nitric acid and trifluoroacetic anhydride. The reaction proceeds at room temperature over 12-15 hours and results in the formation of 1,3,3,5,5-pentanitropiperidine in nearly quantitative yield via a nitrative decarboxylation mechanism. thieme-connect.com

The synthesis route starting from potassium aci-2,2,4,4-tetranitrobutanol and t-butylamine hydrochloride likely proceeds via a Mannich-type condensation reaction with formaldehyde (B43269) (or a formaldehyde equivalent) to form the N-tert-butyl-3,3,5,5-tetranitropiperidine intermediate, which is then subsequently nitrated. This approach aligns with the general strategy of constructing the substituted piperidine ring from acyclic nitroalkane precursors.

Table 2: Comparison of Specific Synthetic Approaches to 1,3,3,5,5-Pentanitro-Piperidine

| Precursor | Nitrating Agent | Yield of Final Step | Overall Efficiency | Reference |

|---|---|---|---|---|

| (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid | 100% HNO₃ / (CF₃CO)₂O | Quantitative | High | thieme-connect.com |

| N-tert-Butyl-3,3,5,5-tetranitropiperidine (TBTNP) | HNO₃ | 88% | Moderate (21.3% overall) | thieme-connect.com |

| 3,3,5,5-Tetranitropiperidine (TNP) | Not specified | Low | Low | thieme-connect.com |

Reaction Mechanisms in Pentanitration Processes

The mechanisms involved in the pentanitration of a piperidine ring are complex and depend on the specific nitrating agent and reaction conditions employed.

N-Nitration: The nitration of the secondary amine in the piperidine ring likely proceeds via an electrophilic attack by the nitronium ion (NO₂⁺) or a related nitrating species on the lone pair of electrons of the nitrogen atom.

C-Nitration and Gem-Dinitration: The introduction of nitro groups at the carbon atoms of the saturated piperidine ring is more challenging than N-nitration. The mechanism for the formation of the geminal dinitro groups at the C-3 and C-5 positions is of particular interest. If a precursor with an acidic proton at these positions is used, the reaction could proceed through the formation of a nitronate anion followed by electrophilic attack by a nitrating agent.

Alternatively, if an oxime precursor is used, the mechanism would involve the nitration of the oxime followed by elimination and further nitration to yield the gem-dinitro group.

Purification and Isolation Techniques for Polynitro Compounds

The purification and isolation of highly energetic polynitro compounds like 1,3,3,5,5-pentanitropiperidine must be conducted with extreme care due to their potential sensitivity to heat, shock, and friction.

Crystallization: Recrystallization from appropriate solvents is a primary method for purifying solid energetic materials. The choice of solvent is critical; it must dissolve the compound to a reasonable extent at elevated temperatures and have low solubility at lower temperatures to allow for good recovery. The solvent should also be non-reactive with the energetic compound. For polynitro compounds, solvents such as ethanol, methanol, acetonitrile, or mixtures with water are often employed. The cooling rate during crystallization can influence crystal size and purity.

Washing: The crude product is often washed with water to remove residual acids from the nitration step. This is a crucial step as residual acid can significantly decrease the thermal stability of the final product. Washing with a dilute solution of a weak base, such as sodium bicarbonate, may also be used to neutralize any remaining acid, followed by washing with water to remove the salt.

Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities if there is a significant difference in their solubility in two immiscible solvents.

Chromatography: For analytical purposes and for the purification of small quantities, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be utilized. nih.gov HPLC allows for the separation of closely related compounds and can be used to assess the purity of the final product. nih.gov

Given the hazardous nature of polynitro compounds, all purification and isolation steps should be performed in a controlled environment with appropriate safety measures, such as using small quantities, avoiding friction and impact, and using appropriate personal protective equipment.

| Technique | Purpose | Key Considerations |

| Recrystallization | Primary purification of the solid product | Solvent selection, cooling rate, safety precautions |

| Washing | Removal of residual acids and water-soluble impurities | Thoroughness to ensure stability, use of weak bases |

| Extraction | Separation based on differential solubility | Choice of immiscible solvents |

| Chromatography (HPLC) | Purity assessment and small-scale purification | Column type, mobile phase, detector selection |

Molecular Structure and Conformation Analysis of 1,3,3,5,5 Pentanitro Piperidine

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the molecular framework of organic compounds. For a molecule such as 1,3,3,5,5-pentanitropiperidine, ¹H and ¹³C NMR spectroscopy would provide foundational information regarding the proton and carbon environments within the piperidine (B6355638) ring.

Given the substitution pattern, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons at the N-H position and the C-2, C-4, and C-6 positions of the piperidine ring. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen atom (C-2 and C-6) and the lone methine proton (C-4) would be significantly influenced by the electron-withdrawing nature of the numerous nitro groups.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of the carbon atoms in the ring. The carbon atoms bearing the geminal dinitro groups (C-3 and C-5) would exhibit characteristic downfield shifts due to the strong deshielding effect of the nitro functionalities. The quaternary nature of these carbons would also be confirmed by the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. Furthermore, advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Due to the high nitrogen content, ¹⁴N or ¹⁵N NMR spectroscopy could offer direct information about the electronic environment of the nitrogen atoms in both the piperidine ring and the nitro groups. However, the quadrupolar nature of ¹⁴N often leads to broad signals, making ¹⁵N NMR, despite its lower natural abundance and sensitivity, a more suitable choice for obtaining high-resolution data, especially with the use of isotopic labeling.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1,3,3,5,5-Pentanitro-Piperidine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 7.0 - 9.0 | Broad Singlet |

| H-2, H-6 | 3.5 - 4.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1,3,3,5,5-Pentanitro-Piperidine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | 50 - 60 |

| C-3, C-5 | 100 - 120 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of 1,3,3,5,5-pentanitropiperidine, these vibrational spectroscopies are particularly sensitive to the characteristic stretching and bending modes of the nitro (NO₂) groups.

The IR spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups. These typically appear in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). The exact positions of these bands can be influenced by the electronic and steric environment of each nitro group. The presence of multiple, distinct nitro group absorptions could suggest different local environments for the nitro groups on the piperidine ring.

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. The symmetric stretching vibrations of the nitro groups are often strong and well-defined in the Raman spectrum. Additionally, C-N stretching vibrations and various deformation modes of the piperidine ring would also be observable.

Table 3: Characteristic Infrared Absorption Frequencies for Nitro Groups

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric NO₂ Stretch | 1500 - 1600 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1400 | Strong |

| C-N Stretch | 800 - 900 | Medium-Weak |

Stereochemical Considerations and Isomerism in Nitrated Piperidines

The substitution pattern of 1,3,3,5,5-pentanitropiperidine does not give rise to chiral centers, and therefore, the molecule itself is achiral and does not exhibit enantiomerism. The carbon atoms at positions 3 and 5 are quaternary and symmetrically substituted with two nitro groups. Carbon-4 is a methine carbon, but the substitution at C-3 and C-5 is identical, preventing it from being a stereocenter.

However, the concept of diastereomerism could arise if additional substituents were introduced to the ring. For the parent 1,3,3,5,5-pentanitropiperidine, the primary stereochemical consideration is related to the conformational isomerism of the piperidine ring, which will be discussed in the following section.

Conformational Dynamics of the Pentanitro Piperidine Ring

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable and common conformation for a piperidine ring is the chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions.

For 1,3,3,5,5-pentanitropiperidine, the conformational equilibrium would be heavily influenced by the steric and electronic interactions of the five bulky and electron-withdrawing nitro groups. The chair conformation would be the predominant form. In this chair form, the large geminal dinitro groups at positions 3 and 5 will have one nitro group in an axial position and one in an equatorial position.

The key conformational question revolves around the preferred orientation of the nitro group at the C-1 (nitrogen) and C-4 positions. The N-nitro group can be either axial or equatorial. Similarly, the C-4 nitro group can also be axial or equatorial. The relative stability of these different chair conformers would be determined by a balance of several factors:

1,3-Diaxial Interactions: The presence of bulky axial substituents leads to steric repulsion with other axial groups on the same side of the ring. A conformer with fewer or less severe 1,3-diaxial interactions will be more stable.

Computational studies would be invaluable in predicting the relative energies of the possible chair conformers and any potential twist-boat conformations. These studies could provide quantitative data on bond lengths, bond angles, and torsional angles, offering a detailed picture of the most stable three-dimensional structure of 1,3,3,5,5-pentanitropiperidine. The dynamic interconversion between different chair conformations, known as ring flipping, would also be a key aspect of its conformational analysis, with the energy barrier for this process being influenced by the bulky nitro substituents.

Theoretical and Computational Chemistry Approaches to 1,3,3,5,5 Pentanitro Piperidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity and stability. For energetic materials like 1,3,3,5,5-pentanitro-piperidine, these calculations provide invaluable insights.

Density Functional Theory (DFT) Studies on Bond Energies and Charges

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying complex energetic materials.

DFT calculations can be employed to determine key properties of 1,3,3,5,5-pentanitro-piperidine, such as bond dissociation energies (BDE) and atomic charges. The BDE of the C-NO₂ and N-NO₂ bonds is a critical indicator of the molecule's thermal stability and initiation sensitivity. A lower BDE for these bonds often suggests an initial step in the decomposition pathway. For instance, studies on other nitro compounds have shown that the bond dissociation energy of the X-NO₂ (where X can be C, N, or O) is an important factor influencing shock sensitivity. scispace.com

Furthermore, the distribution of Mulliken charges, which can also be calculated using DFT, helps to identify the most reactive sites within the molecule. In nitroaromatic and nitramine explosives, the charge distribution on the nitro groups significantly influences their stability and reactivity. nih.gov For PNP, DFT calculations would likely reveal the charge distribution across the piperidine (B6355638) ring and the five nitro groups, highlighting potential sites for electrophilic or nucleophilic attack.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides information about the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Dynamics Simulations for Intramolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including intramolecular vibrations and conformational changes. For a flexible molecule like 1,3,3,5,5-pentanitro-piperidine, MD simulations can reveal how the piperidine ring and its numerous nitro group substituents interact with each other. These simulations can be particularly insightful for understanding the initial stages of thermal decomposition.

MD simulations on other piperidine derivatives have been used to explore their conformational behaviors and key interactions in various environments. researchgate.net For PNP, MD simulations could elucidate the dynamics of the nitro groups and the piperidine ring, providing insights into the steric hindrance and intramolecular hydrogen bonding that influence its stability.

Prediction of Molecular Architecture and Energetic Potential via Computational Models

Computational models are extensively used to predict the molecular architecture and energetic properties of new explosive compounds. These models can estimate key performance indicators such as the heat of formation, density, detonation velocity, and detonation pressure.

For 1,3,3,5,5-pentanitro-piperidine, computational methods can predict its crystal packing and density, which are crucial for determining its energetic output. The heat of formation, another critical parameter, can be calculated using quantum chemical methods. These properties are then often used in empirical equations, such as the Kamlet-Jacobs equations, to predict detonation performance. researchgate.net Although a comprehensive set of predicted energetic properties for PNP is not widely published, its synthesis from 1-carboxymethyl-3,3,5,5-tetranitropiperidine has been reported as a precursor for this energetic material. dtic.milidaho.govidaho.gov The thermal decomposition of PNP has also been studied under high pressure, indicating that its thermolysis is not a homolytic process. acs.org

Development of Neural Network Potentials for C/H/N/O Energetic Systems

A more recent development in computational chemistry is the use of machine learning, particularly neural network potentials (NNPs), to model complex chemical systems. NNPs can learn the relationship between atomic positions and potential energy from a large dataset of quantum mechanical calculations. This allows for highly accurate and computationally efficient simulations of large systems over long timescales.

For C/H/N/O energetic systems, which include compounds like 1,3,3,5,5-pentanitro-piperidine, NNPs are being developed to study decomposition mechanisms and predict material properties under extreme conditions. mdpi.com While specific NNP models for PNP have not been detailed in the available literature, the general framework for developing such potentials for C/H/N/O systems is established. mdpi.com These models hold the promise of providing a more accurate and detailed understanding of the complex chemical reactions that occur during the decomposition of energetic materials like PNP.

Solid State Properties and Crystal Engineering of 1,3,3,5,5 Pentanitro Piperidine

Single-Crystal X-ray Diffraction Analysis for Crystallographic Parameters

A definitive analysis requires experimental data from single-crystal X-ray diffraction. This would provide precise measurements of the unit cell dimensions (the fundamental repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry of the crystal lattice. Without a published crystal structure, these parameters remain unknown.

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystal Lattice

A detailed understanding of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, is contingent on knowing the precise arrangement of molecules in the crystal lattice. These interactions are critical as they dictate the crystal packing, density, and sensitivity of an energetic material. While the molecular structure of 1,3,3,5,5-pentanitropiperidine suggests the potential for various intermolecular contacts, a quantitative and qualitative analysis of the hydrogen bonding network and other close contacts is not possible without the crystallographic data.

Polymorphism and Crystal Habit Modification

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of energetic materials, as different polymorphs can exhibit vastly different stabilities, densities, and sensitivities. The study of polymorphism and the methods to control crystal habit (the external shape of a crystal) are deeply rooted in the understanding of the primary crystal structure. Currently, there is no available information on whether 1,3,3,5,5-pentanitropiperidine exhibits polymorphism.

Relationship between Crystal Structure and Theoretical Energetic Characteristics

The energetic performance of a material, including its detonation velocity and pressure, is intrinsically linked to its solid-state density, which is derived directly from its crystal structure. Theoretical calculations and computational modeling, which are used to predict and understand these energetic properties, rely on the accurate atomic coordinates and crystal packing information obtained from X-ray diffraction studies. In the absence of this data, any discussion on the structure-property relationship for 1,3,3,5,5-pentanitropiperidine would be purely speculative.

Decomposition Mechanisms and Kinetic Studies of 1,3,3,5,5 Pentanitro Piperidine

Thermal Decomposition Pathways and Reaction Intermediates

The thermal decomposition of 1,3,3,5,5-pentanitropiperidine is a complex process that is believed to initiate through the cleavage of the N-NO2 bond, a common primary step in the thermolysis of many nitramines. However, studies on related six-membered cyclic nitramines under high pressure suggest an alternative pathway.

Research conducted on the thermal decomposition of 1,3,3,5,5-pentanitropiperidine in a dilute tetrahydrofuran (B95107) (THF) solution under pressures up to 1.1 GPa has indicated that the thermolysis is not a homolytic process. acs.org The negative activation volumes observed in these studies suggest a mechanism involving the elimination of nitrous acid (HNO2). acs.org This is in contrast to a simple homolytic cleavage of the N-NO2 bond, which would be expected to have a positive activation volume.

While specific reaction intermediates for the decomposition of 1,3,3,5,5-pentanitropiperidine have not been extensively detailed in the available literature, analogies can be drawn from the decomposition of other cyclic nitramines like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). For these compounds, initial N-NO2 bond scission is followed by the unraveling of the heterocyclic ring, leading to the formation of a variety of smaller molecules.

Table 1: Potential Decomposition Products Based on Analogy with Other Cyclic Nitramines

| Product Name | Chemical Formula |

| Nitrogen Dioxide | NO2 |

| Nitrous Oxide | N2O |

| Formaldehyde (B43269) | CH2O |

| Nitrogen | N2 |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Water | H2O |

This table is illustrative and based on the decomposition of other cyclic nitramines. Specific product distribution for 1,3,3,5,5-pentanitropiperidine may vary.

Kinetic Modeling of Decomposition Processes

Kinetic modeling of the decomposition of energetic materials is essential for predicting their behavior under various thermal conditions. For 1,3,3,5,5-pentanitropiperidine, detailed kinetic models are not widely available in the public domain. However, the study by Wang, Brower, and Naud provides some kinetic parameters under high-pressure conditions. acs.org

The development of a comprehensive kinetic model would require experimental data from techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under various heating rates. Such a model would typically involve a series of reaction steps with associated activation energies and pre-exponential factors.

Table 2: Illustrative Kinetic Parameters for a Hypothetical Single-Step Decomposition

| Parameter | Value |

| Activation Energy (Ea) | Value not available |

| Pre-exponential Factor (A) | Value not available |

| Reaction Order (n) | Value not available |

This table highlights the type of data required for kinetic modeling. Specific values for 1,3,3,5,5-pentanitropiperidine are not currently available in the reviewed literature.

Mechanistic Insights into Nitrogen-Nitrogen and Carbon-Nitrogen Bond Cleavage

The initial step in the decomposition of many nitramines is the homolytic cleavage of the nitrogen-nitrogen (N-NO2) bond, as it is often the weakest bond in the molecule. The bond dissociation energy (BDE) for the N-NO2 bond in 1,3,3,5,5-pentanitropiperidine has been calculated to be 139.55 kJ/mol. dtic.mil This value provides a quantitative measure of the energy required to initiate decomposition via this pathway.

However, as mentioned earlier, experimental evidence under high pressure suggests that an elimination mechanism, likely involving the cleavage of both a carbon-hydrogen (C-H) and a nitrogen-nitrogen (N-N) bond to form HNO2, is a competing and potentially dominant pathway. acs.org This highlights that the decomposition mechanism can be significantly influenced by reaction conditions such as pressure and the presence of solvents.

The cleavage of carbon-nitrogen (C-N) bonds within the piperidine (B6355638) ring is expected to occur in subsequent steps after the initial N-NO2 bond scission or HNO2 elimination. This ring-opening process would lead to the formation of various smaller gaseous and solid intermediates and final products.

Autocatalytic Processes in Energetic Materials Decomposition

Autocatalysis, where a reaction product acts as a catalyst for the reaction, is a phenomenon observed in the decomposition of many energetic materials. This process can lead to a significant acceleration of the decomposition rate, which has important implications for the safety and stability of these materials.

For 1,3,3,5,5-pentanitropiperidine, specific studies on autocatalytic processes are not available in the reviewed literature. However, in the broader context of nitramine decomposition, product gases such as nitrogen dioxide (NO2) are known to be potential autocatalytic agents. NO2 can react with the parent energetic material or its intermediates, leading to an accelerated decomposition cascade.

In the case of decomposition in solution, the accumulation of acidic products could also lead to acid-catalyzed decomposition pathways, further complicating the reaction kinetics. The study on the decomposition of nitroalkanes in THF under pressure noted that at high conversion, the reaction can become autocatalytic due to the accumulation of water, leading to the formation of products via the Nef reaction. acs.org While not directly on 1,3,3,5,5-pentanitropiperidine, this suggests that under certain conditions, similar autocatalytic behavior could be possible.

Future Directions in Research on Highly Nitrated Piperidine Energetic Materials

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

The synthesis of highly nitrated, sterically hindered molecules like "Piperidine, 1,3,3,5,5-pentanitro-" presents considerable challenges. Current synthetic strategies often contend with issues of low yields, the formation of multiple byproducts, and harsh reaction conditions, which can lead to the decomposition of the sensitive nitro groups. Future research will undoubtedly focus on developing more efficient, selective, and safer synthetic methodologies.

A key area of exploration is the development of novel nitrating agents and systems. While traditional methods often rely on aggressive reagents like concentrated nitric acid and sulfuric acid, future approaches may increasingly utilize milder and more selective nitrating agents. mdpi.com Systems such as nitric acid in combination with acetic anhydride (B1165640) or trifluoroacetic anhydride, and nitronium salts like NO2BF4, could offer better control over the nitration process, potentially leading to higher yields and purity of the desired pentanitro-piperidine product. mdpi.com The choice of nitrating agent is crucial, as the reactivity of the piperidine (B6355638) ring and the stability of the introduced nitro groups must be carefully balanced. mdpi.com

Furthermore, the development of catalytic nitration methods represents a promising frontier. The use of solid acid catalysts, such as zeolites or sulfated metal oxides, could facilitate cleaner reactions with easier product separation and catalyst recycling, aligning with the principles of green chemistry. mdpi.com These catalysts can offer shape selectivity, potentially favoring the formation of the desired 1,3,3,5,5-pentanitro isomer over other nitrated species.

The table below outlines potential synthetic strategies and the challenges that future research aims to address.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Advanced Nitrating Agents | Higher selectivity, milder reaction conditions, improved safety. | Reagent stability, cost, and compatibility with the piperidine core. |

| Catalytic Nitration | Increased efficiency, easier purification, potential for catalyst recycling. | Catalyst deactivation, selectivity control, and scalability. |

| Precursor Design | Enhanced control over isomer formation, potentially higher purity. | Increased number of synthetic steps, overall process efficiency. |

| Flow Chemistry | Improved safety through smaller reaction volumes, precise control over reaction parameters. | Initial setup costs, potential for blockages with solid intermediates. |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry has become an indispensable tool in the design and prediction of the properties of new energetic materials. scispace.com For "Piperidine, 1,3,3,5,5-pentanitro-" and its analogues, computational methods will be instrumental in accelerating the discovery of next-generation materials with tailored properties.

Future computational efforts will likely focus on several key areas. Firstly, high-throughput screening of virtual libraries of nitrated piperidine derivatives will enable the rapid identification of promising candidates. scielo.br By systematically varying the number and position of nitro groups, as well as introducing other energetic functionalities (e.g., -NF2, -N3), researchers can computationally predict key performance parameters such as density, heat of formation, detonation velocity, and pressure. scielo.br

Quantum-chemical methods, particularly density functional theory (DFT), will be employed to gain a deeper understanding of the structure-property relationships in these molecules. scispace.com These calculations can provide insights into bond dissociation energies, electronic structure, and the initial steps of thermal decomposition, which are crucial for predicting sensitivity and stability. nih.gov For instance, computational studies can help to identify the weakest bond in the "Piperidine, 1,3,3,5,5-pentanitro-" molecule, offering clues about its thermal stability. nih.gov

Molecular dynamics (MD) simulations will also play a critical role in predicting the condensed-phase properties and sensitivity of these materials. MD simulations can model the behavior of molecules in the solid state, providing predictions of crystal density, packing efficiency, and the response of the material to external stimuli like shock or impact. This is particularly important for energetic materials, where crystal structure significantly influences performance and safety. scielo.br

The table below summarizes the application of various computational techniques in the design of nitrated piperidine analogues.

| Computational Technique | Application in Energetic Material Design | Predicted Properties |

| High-Throughput Screening | Rapidly assess large virtual libraries of candidate molecules. | Density, Heat of Formation, Oxygen Balance. |

| Density Functional Theory (DFT) | Investigate electronic structure and predict molecular properties. | Bond Dissociation Energies, Reaction Mechanisms, Spectroscopic Signatures. |

| Molecular Dynamics (MD) | Simulate the behavior of molecules in the condensed phase. | Crystal Density, Sensitivity to Stimuli, Mechanical Properties. |

Methodological Advancements in Characterization for Complex Nitro Systems

The accurate characterization of highly nitrated and potentially unstable compounds like "Piperidine, 1,3,3,5,5-pentanitro-" is paramount for both fundamental understanding and safe handling. The complexity of these molecules, with multiple stereocenters and thermally sensitive nitro groups, necessitates the use of advanced and often combined analytical techniques.

Future research will see the increased application of sophisticated Nuclear Magnetic Resonance (NMR) spectroscopy techniques. While standard 1H and 13C NMR are essential, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of all atoms in the complex piperidine ring. Furthermore, 15N NMR spectroscopy can provide direct information about the electronic environment of the numerous nitrogen atoms in the molecule, offering valuable insights into the nature of the C-NO2 and N-NO2 bonds. nih.gov

Single-crystal X-ray diffraction will remain the gold standard for determining the precise three-dimensional structure of these molecules, providing invaluable data on bond lengths, bond angles, and crystal packing. This information is vital for validating computational models and understanding intermolecular interactions that influence sensitivity and density.

Given the energetic nature of these compounds, thermal analysis techniques are of utmost importance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will continue to be used to determine melting points, decomposition temperatures, and the kinetic parameters of thermal decomposition. The development of techniques that can couple thermal analysis with mass spectrometry (TGA-MS) or infrared spectroscopy (TGA-IR) will be particularly valuable for identifying the gaseous products of decomposition, providing crucial information about the decomposition mechanism.

The challenges in characterizing highly nitrated compounds also drive the development of new, more sensitive, and safer analytical methods. For instance, non-destructive techniques and methods that require only minuscule amounts of sample will be of great interest.

The table below lists key characterization techniques and their specific applications for complex nitro systems.

| Characterization Technique | Information Provided | Importance for Energetic Materials |

| Multi-dimensional NMR | Unambiguous structural elucidation and assignment of all atoms. | Confirmation of molecular structure and purity. |

| 15N NMR Spectroscopy | Direct probing of the nitrogen electronic environment. | Understanding the nature and stability of nitro groups. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and crystal packing information. | Validation of computational models, understanding density and sensitivity. |

| Coupled Thermal Analysis (TGA-MS/IR) | Decomposition temperature and identification of gaseous products. | Assessing thermal stability and decomposition pathways. |

Q & A

Q. What are the established synthetic routes for 1,3,3,5,5-pentanitropiperidine, and what key reaction conditions must be optimized?

The compound is synthesized via condensation of 2,2-dinitro-1,3-propanediol (89) with formaldehyde and t-butylamine under slightly acidic conditions, followed by nitrolysis of the intermediate piperidine derivative (90) using mixed acid or absolute nitric acid. Critical parameters include pH control during condensation and precise stoichiometry during nitrolysis to avoid over-nitration or incomplete conversion. Reaction temperature and acid concentration must be optimized to maximize yield and purity .

Q. What safety protocols are recommended for handling nitrated piperidine derivatives in laboratory settings?

- PPE Requirements : Use CE-certified chemical-resistant gloves (e.g., nitrile or neoprene) compliant with EN 374 standards. Wear flame-retardant lab coats, anti-static footwear, and eye/face protection.

- Handling : Work in a fume hood to minimize inhalation risks. Avoid skin contact by employing a "no-touch" glove removal technique.

- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste .

Q. Which spectroscopic techniques are most reliable for characterizing the nitro group arrangement in 1,3,3,5,5-pentanitropiperidine?

- NMR : and NMR can resolve nitro group positions and confirm substitution patterns.

- IR Spectroscopy : Stretching vibrations near 1530–1370 cm (asymmetric NO) and 870–840 cm (symmetric NO) are diagnostic.

- X-ray Diffraction : Single-crystal analysis provides definitive structural confirmation but requires high-purity samples .

Advanced Research Questions

Q. How can computational methods like DFT simulations aid in understanding the structural and thermal properties of nitrated piperidine compounds?

Periodic density functional theory (DFT) optimizes crystal lattice parameters with <1% deviation from experimental neutron diffraction data. Phonon frequency calculations model thermal expansion by correlating heat capacity with lattice vibrations. These simulations predict decomposition pathways under varying temperatures, aiding in stability assessments for high-energy materials .

Q. What strategies are effective in resolving contradictions in reported spectroscopic data for highly nitrated heterocyclic compounds?

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, and IR) to confirm assignments.

- Isotopic Labeling : Use deuterated solvents or -labeled precursors to eliminate signal overlap in NMR.

- Dynamic NMR : Analyze temperature-dependent spectra to distinguish conformational isomers or dynamic processes that may obscure peak resolution .

Q. How can QSAR models be applied to predict the physicochemical properties or reactivity of pentanitropiperidine derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., LogP, polar surface area) with properties like solubility or detonation velocity. ADMET Predictor™ software can simulate pharmacokinetic behavior, while MedChem Designer™ optimizes substituent effects on reactivity. For example, electron-withdrawing groups at specific positions enhance thermal stability but reduce solubility .

Q. What experimental design considerations are critical when studying the decomposition kinetics of high-energy nitrated piperidines?

- Isothermal Calorimetry : Measure heat flow under controlled temperatures to quantify decomposition rates.

- Accelerated Rate Calorimetry (ARC) : Identify autoignition thresholds under adiabatic conditions.

- In Situ Spectroscopy : Monitor real-time structural changes via Raman or FT-IR during thermal stress. Experimental replicates and statistical analysis (e.g., Arrhenius plots) are essential to account for batch-to-batch variability .

Methodological Guidelines

- Synthetic Optimization : Use fractional factorial design to test variables (e.g., acid concentration, reaction time) and identify critical factors via ANOVA .

- Safety Compliance : Regularly audit glove integrity using ASTM F739 standards and validate fume hood airflow rates (≥100 ft/min) .

- Computational Validation : Cross-check DFT results with experimental crystallographic data to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.